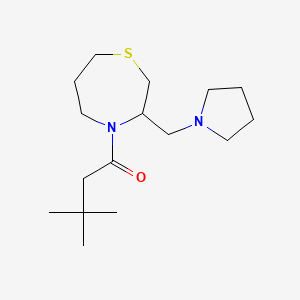

![molecular formula C7H7F3N6 B2531464 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 890590-96-2](/img/structure/B2531464.png)

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known for its potential biological activities, including antitumor properties. The presence of a hydrazinyl group and a trifluoromethyl group in the molecule suggests that it may have unique chemical reactivity and physical properties that could be leveraged in pharmaceutical applications .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives often involves the condensation of various precursors such as amino-triazoles, pyranones, and esters under refluxing conditions. For instance, the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol can yield alkoxycarbonylmethyl-triazolopyrimidines and their isomers. Subsequent reactions with hydrazine hydrate can produce hydrazid acids, which are key intermediates for further chemical transformations . Additionally, the chlorosulfonation of methyltriazolopyrimidine with chlorosulfonic acid in the presence of thionyl chloride has been studied, indicating that substitution reactions can occur at specific positions on the triazolopyrimidine ring .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly the position and type of substituents, significantly influences the molecular conformation and the resulting supramolecular assemblies. For example, the crystal structures of some anhydrous and hydrated 7-(arylamino)-5-methyl-2-(trifluoromethyl)-triazolopyrimidine derivatives have been elucidated, revealing variations in N-H...N hydrogen bonding patterns and the influence of substituents on the molecular arrangement .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including cyclocondensation with reagents like hydroxylamine and hydrazine. These reactions can lead to the formation of new heterocyclic systems, such as isoxazolo- and pyrazolo-triazolopyrimidines. In some cases, the presence of acidic conditions can induce ring cleavage, demonstrating the versatility of these compounds in chemical synthesis . The reactivity of hydrazides towards aldehydes, thioglycolic acid, and amines has also been explored, indicating potential for the synthesis of a wide array of substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group is known to impart unique properties, such as increased lipophilicity and potential for strong intermolecular interactions. The strong N-H...N hydrogen bonds, along with weaker π...π, C-X...π (X=Cl, F, and H), and C-H...F interactions, contribute to the stability and crystalline nature of these compounds. The type and position of substituents can also affect solubility, melting points, and reactivity, which are critical parameters in the development of pharmaceutical agents .

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Wirkmechanismus

Target of Action

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It can be inferred that the compound interacts with its target to inhibit its function, potentially leading to the inhibition of viral replication .

Biochemical Pathways

Given its potential role in inhibiting influenza virus rna polymerase, it may affect the viral replication pathway .

Result of Action

Given its potential inhibitory effect on influenza virus rna polymerase, it may lead to a decrease in viral replication .

Eigenschaften

IUPAC Name |

[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N6/c1-3-2-4(14-11)16-6(12-3)13-5(15-16)7(8,9)10/h2,14H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPZFRWSLGUVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)